molecular formula C10H12ClNO4S B13069604 1-(3-Nitrophenyl)butane-1-sulfonyl chloride

1-(3-Nitrophenyl)butane-1-sulfonyl chloride

Cat. No.: B13069604
M. Wt: 277.73 g/mol
InChI Key: WTSVRIQHTAXBNY-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)butane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a butane chain linked to a 3-nitrophenyl group. Sulfonyl chlorides are pivotal intermediates in organic synthesis, widely used in the preparation of sulfonamides, sulfonate esters, and other functionalized compounds due to their electrophilic reactivity.

Properties

Molecular Formula

C10H12ClNO4S

Molecular Weight

277.73 g/mol

IUPAC Name

1-(3-nitrophenyl)butane-1-sulfonyl chloride

InChI

InChI=1S/C10H12ClNO4S/c1-2-4-10(17(11,15)16)8-5-3-6-9(7-8)12(13)14/h3,5-7,10H,2,4H2,1H3

InChI Key

WTSVRIQHTAXBNY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Nitrophenyl)butane-1-sulfonyl chloride typically involves the reaction of 3-nitrophenyl butane with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride group. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(3-Nitrophenyl)butane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamides, sulfonates, or sulfonyl thiols, respectively.

    Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.

Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate for substitution reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or reductant used.

Scientific Research Applications

1-(3-Nitrophenyl)butane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for constructing complex molecular architectures.

    Biological Research: The compound can be used to modify biomolecules, such as proteins and peptides, by introducing sulfonyl chloride groups that can react with nucleophilic residues like lysine or cysteine. This modification can be used to study protein function and interactions.

    Medicinal Chemistry: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators. The presence of the nitro group can impart specific biological activities that are of interest in medicinal chemistry.

    Industrial Applications: The compound can be used in the production of specialty chemicals and materials, where its unique reactivity can be harnessed for specific industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)butane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and can react with nucleophilic sites on biomolecules or other organic compounds. This reaction forms a covalent bond, resulting in the modification of the target molecule. The nitro group can also participate in redox reactions, influencing the overall reactivity and biological activity of the compound.

Comparison with Similar Compounds

Structural Analogues with Varying Alkyl Chain Lengths

a. 2-(3-Nitrophenyl)ethane-1-sulfonyl Chloride

  • Molecular Formula: C₈H₈ClNO₄S
  • Molecular Weight : 245.67 g/mol
  • CAS No.: 1253739-20-6 This compound features a shorter ethane chain instead of butane. However, the shorter alkyl chain could also reduce lipophilicity compared to the butane analogue, impacting applications in hydrophobic environments.

b. 4-(3-Fluorophenoxy)butane-1-sulfonyl Chloride

  • Molecular Formula : C₁₀H₁₂ClFO₃S
  • CAS No.: 1343917-35-0 Here, the nitro group is replaced with a 3-fluorophenoxy substituent. The fluorine atom introduces strong electron-withdrawing effects, similar to the nitro group, but the ether linkage may alter resonance effects. This compound’s reactivity in nucleophilic substitutions (e.g., with amines) could differ due to the distinct electronic and steric profile of the fluorophenoxy group.

Functional Group Variations

a. N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide Hydrochloride

  • Molecular Formula : C₁₀H₁₆Cl₂N₂O₂S
  • Molecular Weight : 299.21 g/mol
  • CAS No.: 1170370-98-5 This derivative replaces the sulfonyl chloride with a sulfonamide group and introduces amino and chloro substituents. The amino group increases basicity and hydrogen-bonding capacity, making it more suitable for pharmaceutical applications. The absence of the reactive chloride limits its utility in coupling reactions but enhances stability.

b. 3,3-Difluorocyclopentane-1-sulfonyl Chloride

  • Molecular Formula : C₅H₇ClF₂O₂S
  • Molecular Weight : 204.62 g/mol
  • CAS No.: 1309433-75-7 The cyclopentane ring and difluoro substituents create a rigid, electron-deficient structure. This compound’s reactivity may be lower than 1-(3-nitrophenyl)butane-1-sulfonyl chloride due to reduced aromatic conjugation and increased steric hindrance from the cyclic system.

Data Tables

Table 1: Physical and Structural Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Features
This compound C₁₀H₁₂ClNO₄S 285.73* Not provided Nitro group, butane chain
2-(3-Nitrophenyl)ethane-1-sulfonyl chloride C₈H₈ClNO₄S 245.67 1253739-20-6 Ethane chain, nitro group
4-(3-Fluorophenoxy)butane-1-sulfonyl chloride C₁₀H₁₂ClFO₃S 274.72 1343917-35-0 Fluorophenoxy substituent
3,3-Difluorocyclopentane-1-sulfonyl chloride C₅H₇ClF₂O₂S 204.62 1309433-75-7 Cyclopentane, difluoro groups

*Calculated based on analogous structures.

Table 2: Reactivity Comparison

Compound Key Reactivity Features
This compound High electrophilicity (nitro group), moderate steric hindrance, suitable for coupling
Butane-1-sulfonyl chloride Lower reactivity due to absence of electron-withdrawing groups
2-(3-Nitrophenyl)ethane-1-sulfonyl chloride Faster reaction kinetics but reduced lipophilicity
4-(3-Fluorophenoxy)butane-1-sulfonyl chloride Enhanced stability via ether linkage, moderate electrophilicity

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